molecular formula C17H22N2O2S B5621439 1-(ethylsulfonyl)-4-(1-naphthylmethyl)piperazine

1-(ethylsulfonyl)-4-(1-naphthylmethyl)piperazine

Cat. No.: B5621439
M. Wt: 318.4 g/mol
InChI Key: SHVVHJBECDCMCP-UHFFFAOYSA-N
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Description

1-(Ethylsulfonyl)-4-(1-naphthylmethyl)piperazine is an organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of an ethylsulfonyl group attached to the piperazine ring and a naphthylmethyl group attached to the nitrogen atom of the piperazine ring. Piperazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(ethylsulfonyl)-4-(1-naphthylmethyl)piperazine typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Naphthylmethyl Group: The naphthylmethyl group can be introduced via a nucleophilic substitution reaction using 1-chloromethylnaphthalene and piperazine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are carried out in industrial reactors with appropriate safety measures.

Chemical Reactions Analysis

Types of Reactions

1-(Ethylsulfonyl)-4-(1-naphthylmethyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the naphthylmethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the naphthylmethyl group.

    Reduction: Reduced forms of the ethylsulfonyl group.

    Substitution: Substituted derivatives at the naphthylmethyl group.

Scientific Research Applications

1-(Ethylsulfonyl)-4-(1-naphthylmethyl)piperazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to other biologically active piperazine derivatives.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(ethylsulfonyl)-4-(1-naphthylmethyl)piperazine involves its interaction with specific molecular targets. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific biological context and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    1-(1-Naphthylmethyl)piperazine: Lacks the ethylsulfonyl group but shares the naphthylmethyl-piperazine core.

    1-(Benzyl)piperazine: Contains a benzyl group instead of a naphthylmethyl group.

    1-(Ethylsulfonyl)piperazine: Lacks the naphthylmethyl group but contains the ethylsulfonyl group.

Uniqueness

1-(Ethylsulfonyl)-4-(1-naphthylmethyl)piperazine is unique due to the presence of both the ethylsulfonyl and naphthylmethyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-ethylsulfonyl-4-(naphthalen-1-ylmethyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2S/c1-2-22(20,21)19-12-10-18(11-13-19)14-16-8-5-7-15-6-3-4-9-17(15)16/h3-9H,2,10-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHVVHJBECDCMCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCN(CC1)CC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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